Atropine sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atropine sulfate hydrate is a muscarinic antagonist that is widely used in medicine. It is a naturally occurring tropane alkaloid that is found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium . This compound is commonly used in its sulfate salt form due to its increased solubility in water. It is known for its ability to block the action of acetylcholine at muscarinic receptors, making it useful in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps. One common method is the extraction of atropine from plant sources, followed by its conversion to the sulfate salt. The process typically includes:
Extraction: Atropine is extracted from plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like liquid-liquid extraction and chromatography.
Conversion to Sulfate Salt: The purified atropine is reacted with sulfuric acid to form atropine sulfate.
Industrial Production Methods: In industrial settings, atropine sulfate is often produced using continuous-flow synthesis. This method involves the use of a flow reactor where atropine is synthesized and purified in a continuous process. The advantages of this method include higher efficiency, better control over reaction conditions, and reduced production time .
Chemical Reactions Analysis
Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropic acid and tropine.
Hydrolysis: Atropine sulfate can be hydrolyzed to produce tropic acid and tropine.
Substitution: Atropine can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Tropic acid and tropine.
Hydrolysis: Tropic acid and tropine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Atropine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Atropine is used to study the function of muscarinic receptors and the parasympathetic nervous system.
Medicine: It is used to treat bradycardia, reduce salivation during surgery, and as an antidote for organophosphate poisoning.
Industry: Atropine sulfate is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Atropine sulfate hydrate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to effects such as increased heart rate, reduced salivation, and pupil dilation. The primary molecular targets are the muscarinic acetylcholine receptors, which are found in various tissues throughout the body .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but with a more pronounced central nervous system effect.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent in its anticholinergic effects.
Ipratropium: A synthetic derivative of atropine used primarily as a bronchodilator
Uniqueness: Atropine sulfate hydrate is unique in its balance of peripheral and central anticholinergic effects, making it versatile for various medical applications. Its ability to be administered in multiple forms (intravenous, intramuscular, subcutaneous, and ophthalmic) also adds to its versatility .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate |
InChI |
InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?; |
InChI Key |
TVKVKSNZFCRXOH-ZZJGABIISA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.